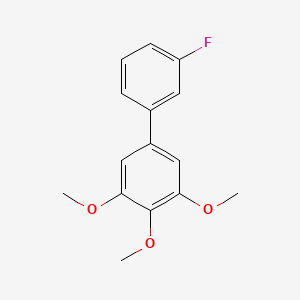
3'-Fluoro-3,4,5-trimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl is a chemical compound characterized by the presence of a biphenyl core substituted with a fluoro group at the 3’ position and three methoxy groups at the 3, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of de-fluorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the fluoro group can enhance binding affinity and specificity. Key molecular targets include:
Enzymes: Inhibition of enzymes such as tubulin and histone deacetylases.
Receptors: Modulation of receptor activity, including G-protein coupled receptors (GPCRs) and ion channels.
Comparación Con Compuestos Similares
3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl can be compared with other similar compounds, such as:
3,4,5-Trimethoxy-1,1’-biphenyl: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.
3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl: Substitution of the fluoro group with a chloro group, leading to variations in electronic properties and reactivity.
3’-Bromo-3,4,5-trimethoxy-1,1’-biphenyl: Substitution of the fluoro group with a bromo group, affecting the compound’s steric and electronic characteristics.
The unique combination of the fluoro and methoxy groups in 3’-Fluoro-3,4,5-trimethoxy-1,1’-biphenyl contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H15FO3 |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H15FO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3 |
Clave InChI |
MNTJWJNYVCTYRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
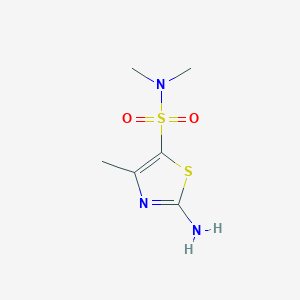


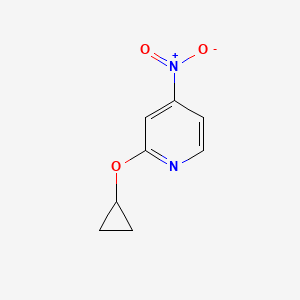
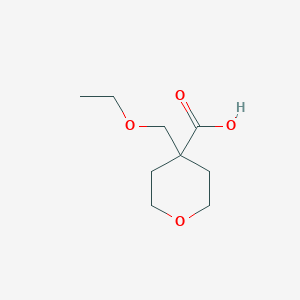
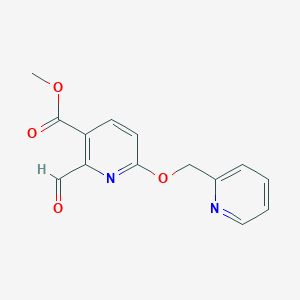
![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
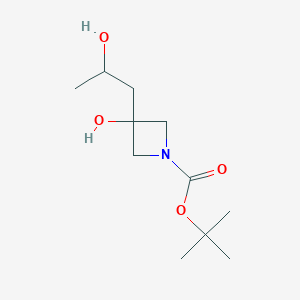
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)

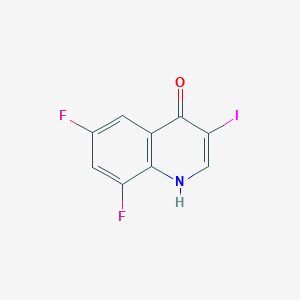
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
